A Technical Guide to the Structural and Conformational Analysis of 4-Bromo-2-(piperidin-3-yl)pyridine
A Technical Guide to the Structural and Conformational Analysis of 4-Bromo-2-(piperidin-3-yl)pyridine
Abstract
The piperidinyl-pyridine scaffold is a privileged motif in modern medicinal chemistry, valued for its three-dimensional character and versatile interaction capabilities.[1] The specific compound, 4-Bromo-2-(piperidin-3-yl)pyridine, presents a unique set of analytical challenges owing to its inherent structural complexity. This includes the non-planar, flexible piperidine ring, the rotatable bond connecting the two heterocyclic systems, and the influence of the bromine substituent on electronic properties and potential intermolecular interactions. This guide provides an in-depth, multi-technique framework for the comprehensive structural and conformational elucidation of this molecule. We detail a synergistic workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Diffraction (SCXRD), and computational modeling to build a cohesive and validated structural model, providing researchers and drug development professionals with the critical insights necessary for rational drug design and structure-activity relationship (SAR) studies.
Introduction: The Analytical Imperative
Significance of the Piperidinyl-Pyridine Scaffold
Substituted piperidines are fundamental building blocks in the development of new active pharmaceutical ingredients, offering a departure from the predominantly flat, 2D molecules that have historically populated screening collections.[2] Their saturated, non-aromatic character imparts favorable physicochemical properties, including improved solubility and metabolic stability, while their defined three-dimensional shapes allow for precise and high-affinity interactions with biological targets.[3] When coupled with a pyridine ring, the resulting scaffold combines a basic nitrogen center, a hydrogen-bond-accepting pyridine nitrogen, and a tunable aromatic system, making it a powerful pharmacophore for a range of therapeutic targets.[3][4]
Core Structural Questions for 4-Bromo-2-(piperidin-3-yl)pyridine
A thorough understanding of 4-Bromo-2-(piperidin-3-yl)pyridine requires answering several key structural questions that dictate its overall topology and interaction potential:
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Piperidine Ring Conformation: Does the piperidine ring adopt a standard chair conformation? What is the energetic barrier for ring inversion?[5]
-
Substituent Orientation: Is the pyridine moiety positioned axially or equatorially on the piperidine ring? The equatorial position is generally favored for bulky substituents to minimize steric strain (1,3-diaxial interactions).[5][6]
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Inter-ring Torsion: What is the preferred rotational angle (dihedral angle) of the C2(pyridine)-C3(piperidine) bond? This rotation governs the relative spatial orientation of the two ring systems.
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Nitrogen Inversion & Protonation: What is the configuration of the piperidine N-H bond (axial vs. equatorial), and how does its protonation state at physiological pH affect the overall conformation?[5]
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Solid-State vs. Solution-State Structure: Does the conformation observed in the solid state (via crystallography) persist in a solution environment, where the molecule possesses greater dynamic freedom?
A Synergistic Workflow for Structural Elucidation
To address these questions comprehensively, a multi-faceted analytical strategy is essential. No single technique can provide a complete picture. The workflow below illustrates the interplay between experimental observation and theoretical validation, forming a self-validating system for structural analysis.
Caption: Integrated workflow for structural elucidation.
Experimental & Computational Methodologies
Synthesis and Characterization
A plausible and efficient synthesis of the target compound is crucial for obtaining high-purity material for analysis. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, represents a robust strategy.[7][8]
Caption: Plausible synthetic route via Stille coupling.
NMR Spectroscopy: The Solution-State Blueprint
NMR is the most powerful tool for determining the structure and conformational dynamics of molecules in solution.
Expertise & Causality: We use a suite of 1D and 2D NMR experiments because each provides a unique piece of the structural puzzle. ¹H NMR gives coupling constants (J-values) that are directly related to dihedral angles via the Karplus equation, allowing us to define the piperidine chair and the substituent's orientation. 2D experiments (COSY, HSQC) are essential for unambiguously assigning which proton is which, a prerequisite for accurate structural interpretation. Finally, NOESY provides through-space correlations, defining the relative orientation of the two rings.
Experimental Protocol: Comprehensive NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of high-purity 4-Bromo-2-(piperidin-3-yl)pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformation and should be noted.
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¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Pay close attention to the proton signals between ~1.5 and 4.0 ppm (piperidine ring) and ~7.0-8.5 ppm (pyridine ring).
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
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2D COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to establish proton-proton spin-spin coupling networks, confirming connectivity within the piperidine and pyridine rings.
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2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom for definitive assignment.
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~500-800 ms. This is critical for identifying protons that are close in space (< 5 Å), but not necessarily bonded. Key expected NOEs include those between the piperidine H3 proton and the pyridine H3' proton, which will help define the inter-ring torsional angle.
Data Interpretation Summary
| Data Point | Expected Observation & Significance |
| Piperidine H3 J-values | Expect a large trans-diaxial coupling (³J ≈ 10-13 Hz) between H3 and one of the H2/H4 protons, confirming a chair conformation with the pyridine substituent in the equatorial position.[2] |
| Pyridine Ring Shifts | The chemical shifts of the pyridine protons will be influenced by the bromine atom and the piperidine substituent. For reference, the protons of 4-bromopyridine appear around 8.68 and 7.73 ppm.[9] |
| NOESY Correlations | A key NOE between the piperidine H3 and the pyridine H3' would indicate a specific rotational preference around the C-C bond linking the two rings. |
Single-Crystal X-ray Diffraction (SCXRD): The Solid-State Anchor
SCXRD provides an unambiguous, high-resolution snapshot of the molecule's structure in the crystalline state, including precise bond lengths, bond angles, and torsional angles.[10]
Expertise & Causality: While NMR reveals the average conformation in solution, SCXRD provides the ground-truth structure in the solid phase. This is a vital cross-validation step. Discrepancies between the two can reveal dynamic processes or conformational flexibility that are critical to the molecule's function. The process is challenging as it relies on growing a high-quality single crystal, which is often the rate-limiting step.[10]
Experimental Protocol: SCXRD Analysis
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Crystallization: Screen a variety of solvents and solvent combinations (e.g., slow evaporation from ethanol/hexane, vapor diffusion) to grow diffraction-quality single crystals. This is often a trial-and-error process.
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Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
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Data Collection: Place the crystal in a stream of cold N₂ (typically 100 K) to minimize thermal motion and collect diffraction data using a diffractometer with MoKα (λ = 0.71073 Å) or CuKα radiation.[11]
-
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution crystal structure.
Computational Modeling: The Energetic Landscape
Computational chemistry provides the theoretical framework to understand why certain conformations are preferred and to explore the entire conformational energy landscape.
Expertise & Causality: We use Density Functional Theory (DFT) as it provides a good balance of accuracy and computational cost for a molecule of this size. A conformational search is performed first with a less expensive method (molecular mechanics) to identify all possible low-energy shapes before refining them with high-level DFT. Including a solvent model (Polarizable Continuum Model, PCM) is critical to simulate the solution environment and allow for a direct comparison with NMR data.[6]
Experimental Protocol: DFT Calculations
-
Initial Structure Generation: Build the 3D structure of 4-Bromo-2-(piperidin-3-yl)pyridine in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers (e.g., pyridine-equatorial vs. pyridine-axial, different ring puckers).
-
DFT Optimization: Take the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) and perform full geometry optimization and frequency calculations using a DFT method (e.g., M06-2X) and a robust basis set (e.g., def2-QZVPP).[6] Calculations should be performed both in the gas phase and with a PCM solvent model (e.g., water or chloroform) to match experimental conditions.
-
Energy Analysis: Compare the final Gibbs free energies (ΔG) of the optimized conformers to determine their relative populations at room temperature.
Predicted Conformational Energy Profile
| Conformer | Relative Energy (ΔG) in Water (kcal/mol) | Predicted Population (%) | Key Feature |
| Equatorial-Pyridine | 0.00 (Reference) | >99% | Lowest energy conformer, minimal steric hindrance. |
| Axial-Pyridine | > 2.5 (Estimated) | <1% | High energy due to significant 1,3-diaxial steric interactions with axial protons on the piperidine ring. |
Integrated Analysis and Conclusion
The true power of this approach lies in the integration of all three techniques. The SCXRD structure provides a benchmark for the lowest energy, solid-state conformation. Computational modeling helps rationalize this structure and predicts the energy penalty for other conformations, such as the axial isomer, which are unlikely to be observed. NMR spectroscopy then validates this model in the solution phase, with the magnitude of observed coupling constants and NOE signals confirming the predominance of the calculated lowest-energy equatorial conformer.
By following this comprehensive guide, researchers can develop a complete and validated structural and conformational model of 4-Bromo-2-(piperidin-3-yl)pyridine. This detailed understanding is paramount for interpreting SAR data, guiding the design of new analogs with improved potency and selectivity, and ultimately accelerating the drug discovery and development process.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]
-
Emmert, L., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(41), 14639-14644. [Link]
-
Karcz, T., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(19), 10292. [Link]
-
Bilić, A., & Párkányi, L. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17, 2106-2111. [Link]
-
Månsson, M., & Green, J. (1975). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Chemical Thermodynamics, 7(5), 409-418. [Link]
-
Zhu, F., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(29), 3183-3186. [Link]
-
Besselièvre, F., & Piguel, S. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Heterocycles, 75(1), 55-61. [Link]
-
ResearchGate. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids. [Link]
-
PubChem. (n.d.). 4-Bromo-2-piperidinopyridine. [Link]
-
Supporting Information for Aerobic C-N Bond Activation. (n.d.). [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Basile, L., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Chemsrc. (n.d.). 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE. [Link]
-
Wang, L., et al. (2021). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 64(15), 11599-11617. [Link]
-
ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919. [Link]
-
Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. [Link]
-
Al-Warhi, T., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(22), 7654. [Link]
-
Wlodawer, A. (2009). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). [Link]
-
Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7586. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
- 9. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 10. people.bu.edu [people.bu.edu]
- 11. mdpi.com [mdpi.com]
